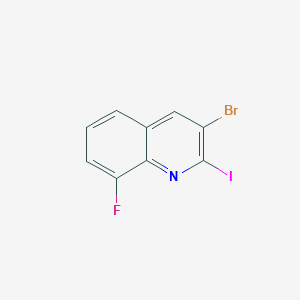

3-Bromo-8-fluoro-2-iodoquinoline

Description

3-Bromo-8-fluoro-2-iodoquinoline (C₉H₄BrFIN, molecular weight 333.95 g/mol) is a halogen-substituted quinoline derivative with bromine, fluorine, and iodine atoms at positions 3, 8, and 2, respectively . This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing bioactive molecules due to its electron-deficient aromatic system and halogen-rich structure. The presence of multiple halogens enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex heterocycles . It is commercially available in quantities ranging from 50 mg to 500 mg, with pricing reflecting its specialized synthetic utility .

Properties

IUPAC Name |

3-bromo-8-fluoro-2-iodoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFIN/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQMGGATQVKTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-fluoro-2-iodoquinoline typically involves multi-step reactions starting from quinoline derivatives One common method includes the halogenation of quinoline at specific positionsThe reaction conditions often involve the use of organolithium reagents such as butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -75°C) to ensure regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-fluoro-2-iodoquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Enzyme Inhibition

3-Bromo-8-fluoro-2-iodoquinoline has been investigated for its potential as an enzyme inhibitor. Specifically, it acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the compound induces DNA breaks that can lead to bacterial cell death, making it a candidate for antibacterial drug development.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it may be effective against Mycobacterium species, which are responsible for tuberculosis and other serious infections. Its unique halogenation pattern enhances its binding affinity to bacterial targets, contributing to its bactericidal effects .

Anticancer Potential

Studies have shown that quinoline derivatives, including this compound, possess anticancer properties. The compound's ability to interact with specific biological targets may modulate pathways involved in cancer cell proliferation and survival.

Synthesis of Specialty Chemicals

In the chemical industry, this compound is utilized as an intermediate in the synthesis of various specialty chemicals, including dyes and pigments. Its unique structural features allow for the development of new compounds with tailored properties for specific applications .

Bactericidal Effects Against Mycobacteria

A study demonstrated that this compound exhibited potent activity against Mycobacterium tuberculosis strains. The compound's mechanism involves disrupting bacterial DNA processes, leading to effective cell death .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of similar quinoline derivatives has provided insights into optimizing the biological efficacy of halogenated compounds. Variations in halogen substitution patterns were found to significantly affect antimicrobial potency against opportunistic pathogens .

Pharmacokinetics

The halogenation of this compound enhances its lipophilicity, which can improve absorption and distribution within biological systems. This modification may also influence metabolic stability, potentially prolonging the compound’s bioavailability and effectiveness in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Bromo-8-fluoro-2-iodoquinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. For instance, the compound may inhibit enzyme activity by forming strong halogen bonds with active site residues, leading to altered cellular pathways and biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated quinolines are widely studied for their tunable electronic properties and applications in drug discovery. Below is a detailed comparison of 3-Bromo-8-fluoro-2-iodoquinoline with structurally related compounds:

Structural and Physicochemical Properties

Commercial Availability and Cost

- Pricing: this compound is priced at €549/50 mg and €1,496/500 mg, reflecting its complex synthesis compared to simpler derivatives like 8-Bromo-3-fluoroquinoline (lower cost due to fewer halogens) .

Biological Activity

3-Bromo-8-fluoro-2-iodoquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, mechanism of action, and applications based on diverse research findings.

This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the quinoline ring system. These halogen substituents can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. The presence of halogens may enhance these effects by altering the compound's lipophilicity and ability to penetrate microbial membranes.

- Anticancer Properties : Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific structural modifications have been linked to increased cytotoxicity against cancer cell lines.

- Neuroprotective Effects : Quinoline compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may interact with amyloid plaques and tau proteins, which are hallmarks of such conditions.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes. For instance, it can bind to active sites on enzymes, altering their conformation and function.

- Gene Expression Modulation : Research shows that quinoline derivatives can influence gene expression by interacting with transcription factors, leading to changes in protein synthesis and cellular behavior.

- Cell Signaling Pathways : The compound may modulate various signaling pathways within cells, affecting processes such as metabolism and apoptosis.

Case Studies

- Alzheimer's Disease Research :

- Cytotoxicity Studies :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Scientific Applications

The compound has diverse applications in scientific research:

- Fluorescent Probes : Due to its unique fluorescence properties, it can be utilized in biological imaging techniques.

- Synthetic Intermediates : It serves as a precursor in organic synthesis for developing other biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.